molecular formula C18H24N6O2S B2831630 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034338-11-7

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2831630
CAS No.: 2034338-11-7
M. Wt: 388.49
InChI Key: BLFPLQZIWSHGFT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole and imidazole rings, followed by their functionalization and coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1-(pyridin-2-yl)hydrazine with an appropriate diketone under acidic or basic conditions.

    Formation of Imidazole Ring: The imidazole ring is often synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or imidazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or imidazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form coordination complexes with metals can be exploited in the design of new materials with specific electronic or optical properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole: Shares the pyrazole and pyridine rings but lacks the imidazole and sulfonamide groups.

    1-Isopropyl-1H-imidazole-4-sulfonamide: Contains the imidazole and sulfonamide groups but lacks the pyrazole and pyridine rings.

Uniqueness

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-13(2)23-11-18(20-12-23)27(25,26)21-10-8-16-14(3)22-24(15(16)4)17-7-5-6-9-19-17/h5-7,9,11-13,21H,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFPLQZIWSHGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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